Spiculisporic acid

Übersicht

Beschreibung

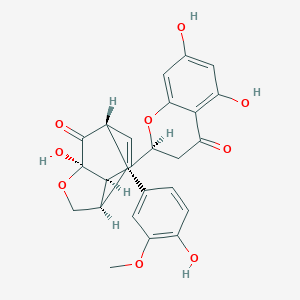

Spiculisporic acid is a bioactive γ-butenolide . It was originally isolated from Penicillium spiculisporum . Structural variants have been isolated from a marine Aspergillus .

Synthesis Analysis

Spiculisporic acid is produced by Talaromyces trachyspermus in fed-batch bioreactor culture . The strain was able to produce Spiculisporic acid under acidic conditions from hexoses, pentoses, and disaccharides, with glucose and sucrose serving as the most appropriate substrates . Investigation of nitrogen sources and trace metal ions revealed meat extract and FeCl3 as components that promoted Spiculisporic acid production .

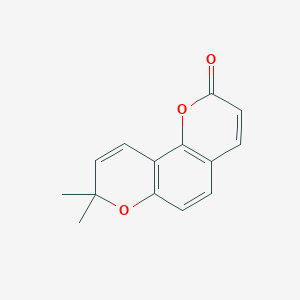

Molecular Structure Analysis

The crystal of Spiculisporic acid, [4 S, 5 S - (4,5-dicarboxy-4-pentadecanolide)], is orthorhombic, and the space group is P2 1 2 1 2 1 with Z = 4 at 23°C . The cell dimensions are as follows, a = 43.82 (1) Å, b = 7.540 (2) Å, c = 5.579 (2) Å, V = 1843 (1) Å 3 .

Chemical Reactions Analysis

Spiculisporic acid is a γ-butenolide isolated from the culture of Aspergillus sp . It is a microbial biosurfactant and has anti-oxidative stress actions .

Physical And Chemical Properties Analysis

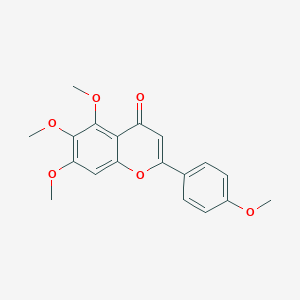

Spiculisporic acid has a molecular formula of C17H28O6 . Its average mass is 328.401 Da and its mono-isotopic mass is 328.188599 Da . The density of Spiculisporic acid is 1.2±0.1 g/cm3 . Its boiling point is 549.0±35.0 °C at 760 mmHg .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Spiculisporic acid has been identified to exhibit significant antimicrobial activity. This compound, isolated from endophytic fungal extracts, has shown high inhibitory activity against pathogens such as Pseudomonas solanacearum and Staphylococcus aureus. This makes it a potential candidate for developing new antimicrobial agents .

Biosurfactant Properties

As a fatty acid-type biosurfactant with a lactone ring and two carboxyl groups, Spiculisporic acid is used in products like metal removers and cosmetics. Its low irritation to the skin, antibacterial properties, and high surface activity are valuable characteristics for these applications .

Safety And Hazards

Spiculisporic acid causes skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

Zukünftige Richtungen

Spiculisporic acid has been used in metal removers and cosmetics, because of its low propensity to cause irritation to the skin, its anti-bacterial properties, and high surface activity . It is suggested that endophytic fungi, Aspergillus cejpii, isolated from Hedera helix L. roots showed promising antimicrobial activity which merits further in-depth investigations for potential utilization as a source of new antibiotics in the future .

Eigenschaften

IUPAC Name |

2-(1-carboxyundecyl)-5-oxooxolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O6/c1-2-3-4-5-6-7-8-9-10-13(15(19)20)17(16(21)22)12-11-14(18)23-17/h13H,2-12H2,1H3,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXHHVJPGQUPCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(=O)O)C1(CCC(=O)O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859380 | |

| Record name | 2-(1-Carboxyundecyl)-5-oxooxolane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiculisporic acid | |

CAS RN |

65759-98-0, 469-77-2 | |

| Record name | 2-Carboxy-α-decyltetrahydro-5-oxo-2-furanacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65759-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiculisporic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dicarboxy-gamma-pentadecanolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Spiculisporic acid?

A1: Spiculisporic acid has the molecular formula C17H28O6 and a molecular weight of 328.4 g/mol. [, ]

Q2: What is the chemical structure of Spiculisporic acid?

A2: Spiculisporic acid is a tricarboxylic acid biosurfactant. Its structure can be described as (4S,5S)-4,5-dicarboxy-4-pentadecanolide, characterized by a five-membered lactone ring and two carboxylic acid groups. [, , ]

Q3: What spectroscopic data is available for Spiculisporic acid?

A3: Structural characterization of Spiculisporic acid and its derivatives has been conducted using various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Infrared (IR) spectroscopy has also been employed, particularly to study metal sequestration properties. [, , , ]

Q4: How soluble is Spiculisporic acid and its salts?

A4: The solubility of Spiculisporic acid is dependent on pH and the counterion present. While the acid form has limited water solubility, its alkali metal salts, such as the sodium salt, exhibit increased solubility. Organic amine salts have also been investigated for their solubility and surface-active properties. [, , ]

Q5: Does Spiculisporic acid exhibit surface activity?

A5: Yes, Spiculisporic acid and its salts, particularly the sodium and alkylamine salts, demonstrate significant surface activity. They can lower surface tension and form various molecular aggregates in solution, including micelles, vesicles, and emulsion gels. [, , , ]

Q6: What is the natural source of Spiculisporic acid?

A6: Spiculisporic acid is a biosurfactant naturally produced by several fungal species, notably Penicillium spiculisporum. It has also been isolated from other fungal species, including Talaromyces trachyspermus and Aspergillus fumigatus. [, , , , , , ]

Q7: How is Spiculisporic acid produced?

A7: Spiculisporic acid is produced through fermentation processes using the aforementioned fungal species. Factors such as carbon source, pH, and fermentation time have been investigated to optimize production yields. [, , ]

Q8: What are the known biological activities of Spiculisporic acid?

A8: Spiculisporic acid has demonstrated a range of biological activities, including antifungal activity against various plant pathogens, insecticidal activity against Spodoptera litura larvae, and cytotoxic activity against certain cancer cell lines. [, , , ]

Q9: Can Spiculisporic acid be used in bioremediation?

A9: The metal-chelating properties of Spiculisporic acid have been explored for potential applications in bioremediation. Studies have investigated its ability to remove heavy metal ions, such as Cu2+, Zn2+, Cd2+, and Ni2+, from aqueous solutions through processes like ultrafiltration. []

Q10: Is Spiculisporic acid used in any commercial applications?

A10: Yes, Spiculisporic acid is commercially available as a biosurfactant due to its unique properties and relatively high production yield. It is being explored for applications in detergents, cosmetics, emulsion stabilizers, and other specialty chemicals. [, , , ]

Q11: Have any derivatives of Spiculisporic acid been synthesized?

A11: Yes, various derivatives of Spiculisporic acid have been synthesized by modifying its functional groups, including esters, amides, imides, and rhodamine-type fluorescent dyes. These modifications aim to explore and enhance specific properties of the parent compound. [, , ]

Q12: How do structural modifications affect the properties of Spiculisporic acid?

A12: Structural modifications significantly influence the surface activity, aggregation behavior, metal ion sequestration ability, and biological activity of Spiculisporic acid. For instance, converting the lactone ring to an open-ring form or introducing additional alkyl chains can significantly alter its self-assembly properties. [, , ]

Q13: Is Spiculisporic acid biodegradable?

A14: Yes, Spiculisporic acid is considered biodegradable, a significant advantage over many synthetic surfactants. Studies have shown that it degrades under both aerobic and anaerobic conditions. Research on its biodegradation pathways and the impact of environmental factors on its degradation rate is ongoing. [, ]

Q14: What are the future research directions for Spiculisporic acid?

A14: Future research on Spiculisporic acid will likely focus on:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate](/img/structure/B192387.png)